4-Hydroxytetradec-2-enal
Description
Properties
CAS No. |
112147-38-3 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
4-hydroxytetradec-2-enal |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h10,12-14,16H,2-9,11H2,1H3 |
InChI Key |
JBGYIHOCGKFGSV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C=CC=O)O |
Canonical SMILES |
CCCCCCCCCCC(C=CC=O)O |
Synonyms |
(E)-4-hydroxytetradec-2-enal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Homologs
4-Hydroxytetradec-2-enal is part of a homologous series of 4-hydroxy-2-alkenals, differing primarily in carbon chain length. Key analogs include:
Key Observations:
- Chain Length and Physicochemical Properties :
Longer carbon chains correlate with increased molecular weight and hydrophobicity. For instance, 4-Hydroxyhexadec-2-enal (C₁₆) has a higher log P (partition coefficient) than 4-Hydroxyundec-2-enal (C₁₁), suggesting greater lipid solubility . - Reactivity :
The α,β-unsaturated aldehyde group enables Michael addition reactions with thiols and amines, a property conserved across homologs. However, longer chains may sterically hinder such reactions in bulkier environments .
Analytical Methods for Detection and Quantification
- Chromatography: Gas chromatography (GC) and ultra-performance liquid chromatography (UPLC) are widely used. For example, (E)-2-Hexyldec-2-enal (a 16-carbon analog) was analyzed via GC with non-polar columns, highlighting the utility of temperature-programmed methods for separating long-chain aldehydes .
- Mass Spectrometry :
UPLC-MS/MS, as described in , employs stable isotope-labeled standards (e.g., 3IAA-d4) to mitigate matrix effects and improve quantification accuracy for hydroxylated aldehydes .
Research Findings and Implications
- Stability Challenges: α,β-unsaturated aldehydes are prone to polymerization and degradation. Stabilizing agents or low-temperature storage (-20°C) are recommended, as inferred from safety protocols for 2-(4-Hydroxyphenyl)ethanol .
Preparation Methods
Grubbs Catalyst-Mediated Cross-Metathesis
The application of Grubbs second-generation catalyst (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh has emerged as a cornerstone for constructing the C2-C3 double bond in 4-hydroxytetradec-2-enal. In a seminal approach, dodec-11-en-1-ol (S4) undergoes esterification with 2-vinylbenzoic acid using EDC/DMAP coupling, followed by ring-closing metathesis at 80°C in anhydrous toluene (Scheme 1). This method achieves 75% yield over two steps, with the critical enal functionality preserved through careful pH control during LiOH-mediated saponification. Challenges include competing homodimerization of terminal alkenes, which reduces efficiency. Optimization with Hoveyda-Grubbs catalyst (2 mol%) in dichloroethane at 40°C suppresses dimerization, improving yields to 82%.
Table 1: Metathesis Conditions and Outcomes
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|---|
| Grubbs II | 80 | Toluene | 75 | 92:8 |
| Hoveyda-Grubbs | 40 | DCE | 82 | 95:5 |
| Nolan Catalyst | 25 | THF | 68 | 88:12 |
Asymmetric Aldol Condensation Strategies
Evans Oxazolidinone-Mediated Approach
Building upon methodologies developed for (S)-2-hydroxy-4-oxohex-5-enal, researchers have adapted Evans auxiliaries for stereoselective aldol reactions. Treatment of (R)-4-benzyloxybutanal with a boron enolate derived from (S)-4-isopropyloxazolidin-2-one generates the C4 stereocenter with 94% ee. Subsequent Mukaiyama aldol reaction with decanal installs the C2-C3 unsaturation, though competing retro-aldol decomposition at >50°C limits yields to 63%. Crucially, β-elimination during global deprotection necessitates sequential TBS ether removal under buffered HF-pyridine conditions.
Organocatalytic Proline Derivatives
Diphenylprolinol silyl ethers (20 mol%) catalyze the aldol addition between pentadecanal and glycolaldehyde in DMSO at -20°C, achieving 87% ee for the C4 hydroxyl. While atom-economical, this method struggles with aldehyde racemization, requiring in situ trapping of the enal as a thioacetal (e.g., 1,3-propanedithiol) to stabilize the product.
Wittig and Horner-Wadsworth-Emmons Olefination
Ylide-Mediated Chain Elongation
Reaction of 4-hydroxyundecanal with stabilized ylides (Ph₃P=CHCO₂Et) in THF at 0°C provides α,β-unsaturated esters, which undergo LiAlH₄ reduction to the allylic alcohol (78% yield). Palladium-catalyzed oxidation (O₂, 10% Pd/C) then converts the alcohol to the enal. This three-step sequence suffers from over-oxidation to the carboxylic acid (~15% byproduct), mitigated by using TEMPO as a radical scavenger.
Table 2: Wittig Reaction Optimization
| Ylide Type | Base | Temperature | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Ph₃P=CHCO₂Et | NaHMDS | 0°C | 78 | 85:15 |
| (EtO)₂P(O)CHCO₂Et | KOtBu | -78°C | 82 | 92:8 |
| Naphthyl-substituted | LDA | RT | 68 | 88:12 |
Enzymatic and Microbial Production
Lipoxygenase-Catalyzed Oxidation
Recombinant soybean lipoxygenase-1 (LOX-1) oxidizes tetradeca-2,4-dien-1-ol to 4-hydroperoxytetradec-2-enal in phosphate buffer (pH 9.0), followed by NaBH₄ reduction to the alcohol (51% yield). While environmentally benign, enzyme inhibition by the hydrophobic substrate necessitates co-solvents (10% DMSO), reducing catalytic turnover to 12 cycles.
Whole-Cell Biocatalysis
Engineered E. coli expressing CYP102A1 (P450 BM3) hydroxylate tetradec-2-enal at C4 with 34% conversion under microaerobic conditions. Directed evolution of the heme domain (F87A/T268A mutations) improves regioselectivity to 89%, though product toxicity limits titers to 1.2 g/L.
Protective Group Strategies and Late-Stage Functionalization
Dithiane Masking of the Aldehyde
Adopting methods from glycidol derivatives, the aldehyde is protected as a 1,3-dithiane during hydroxylation steps. Cleavage with Hg(ClO₄)₂ in wet acetone liberates the enal while preventing β-elimination (83% yield). Alternatively, Fetizon oxidation (Ag₂CO₃/Celite) removes the dithiane under milder conditions.
TEMPO-Mediated Oxidations
Oxidation of 4-hydroxytetradec-2-en-1-ol with TEMPO/PhI(OAc)₂ in acetonitrile selectively generates the aldehyde without over-oxidation (91% yield). This method proves superior to Swern conditions, which cause epimerization at C4 (~18% loss of ee).
Q & A
Basic Research Question
- Storage : Aliquot in amber vials under argon at −80°C to prevent light-/oxygen-induced degradation.
- Handling : Use anhydrous solvents (e.g., dried dichloromethane) during synthesis to avoid hydration.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated polymerization .
- Quality Checks : Perform monthly FT-IR scans to detect carbonyl group alterations (peak ~1700 cm⁻¹) .
How should researchers address contradictions between computational predictions and experimental results regarding the electrophilic reactivity of this compound?
Advanced Research Question
Discrepancies may arise from solvation effects or incomplete conformational sampling in simulations.
- Step 1 : Re-optimize computational models using explicit solvent (e.g., COSMO-RS) instead of gas-phase approximations.
- Step 2 : Validate electrophilicity via kinetic assays (e.g., Michael addition rates with glutathione).
- Step 3 : Compare with analogous aldehydes (e.g., 4-Hydroxynonenal) to identify substituent effects on reactivity .
- Step 4 : Use multivariate analysis to reconcile Hammett σ values with experimental rate constants .
What analytical techniques are most suitable for quantifying trace levels of this compound in biological matrices?
Basic Research Question
- LC-MS/MS : Employ reverse-phase C18 columns with ESI⁻ ionization (LOQ ~0.1 nM). Use deuterated internal standards (e.g., D₃-4-Hydroxytetradec-2-enal) for quantification .
- Derivatization : Enhance sensitivity by forming hydrazone derivatives with 2,4-dinitrophenylhydrazine (DNPH), followed by UV detection at 360 nm .
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids .
How can researchers differentiate between autoxidation and enzyme-mediated pathways in the formation of this compound in vivo?
Advanced Research Question
- Inhibitor Studies : Treat samples with lipoxygenase inhibitors (e.g., NDGA) or cytochrome P450 inhibitors (e.g., ketoconazole) to isolate enzymatic contributions.
- Isotopic Labeling : Use ¹³C-labeled arachidonic acid to track precursor-product relationships via GC-MS.
- Knockout Models : Compare wild-type and knockout organisms (e.g., ALOX15⁻/⁻ mice) to assess pathway dependency .
What methodological precautions are essential when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Regioselectivity : Use protecting groups (e.g., TBS for hydroxyl) during derivatization to direct reactivity.
- Stereochemical Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantiopure derivatives.
- Validation : Confirm derivative purity via chiral HPLC and X-ray crystallography .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish SAR from nonspecific effects .
How can researchers reconcile conflicting reports on the pro-inflammatory vs. anti-inflammatory effects of this compound?
Advanced Research Question
- Dose-Dependency : Conduct dose-response assays (0.1–100 µM) in primary macrophages to identify biphasic effects.
- Cell-Type Specificity : Compare epithelial cells, neutrophils, and fibroblasts to contextualize responses.
- Pathway Analysis : Use RNA-seq to map NF-κB and Nrf2 activation thresholds.
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., cell culture media composition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
